molecular formula C10H12ClF4N B1486908 1-(2-Fluoro-4-trifluoromethylphenyl)-propylamine hydrochloride CAS No. 2203940-65-0

1-(2-Fluoro-4-trifluoromethylphenyl)-propylamine hydrochloride

Cat. No.: B1486908
CAS No.: 2203940-65-0
M. Wt: 257.65 g/mol
InChI Key: QVSKDOJXLIIZQT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted aromatic amines. The primary name, 1-(2-Fluoro-4-trifluoromethyl-phenyl)-propylamine hydrochloride, accurately describes the structural arrangement where a propylamine group is attached to a phenyl ring bearing both fluorine and trifluoromethyl substituents. This nomenclature system ensures unambiguous identification by specifying the exact positions of all substituents on the aromatic ring.

The structural descriptor indicates that the phenyl ring contains a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position, with the propylamine chain attached at the 1-position. The hydrochloride designation indicates that the compound exists as a salt formed between the basic amine nitrogen and hydrochloric acid, which enhances the compound's stability and solubility characteristics in aqueous environments.

Alternative nomenclature systems may describe this compound using different conventions, but the IUPAC system provides the most precise and internationally recognized standard. The systematic name reflects the hierarchical arrangement of functional groups, with the propylamine chain serving as the principal functional group and the fluorinated aromatic ring functioning as the primary substituent.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service has assigned the unique registry number 2203940-65-0 to 1-(2-Fluoro-4-trifluoromethyl-phenyl)-propylamine hydrochloride. This CAS number serves as the definitive identifier for this specific compound in chemical databases, literature, and commercial transactions worldwide. The CAS registry system ensures that each unique chemical substance receives a distinct numerical identifier, preventing confusion that might arise from variations in chemical nomenclature.

Table 1: Primary Chemical Identifiers

Identifier Type Value
CAS Registry Number 2203940-65-0
MFCD Number MFCD31539567
Catalog Numbers QD-5463
Alternative Names 1-(2-Fluoro-4-trifluoromethyl-phenyl)-propylamine HCl

The Molecular Formula Collection Database number MFCD31539567 provides an additional layer of identification within chemical databases. Various chemical suppliers utilize specific catalog numbers, such as QD-5463, to facilitate commercial identification and ordering processes. These multiple identifier systems work together to ensure accurate compound identification across different platforms and applications.

Alternative chemical identifiers include variations in the presentation of the chemical name, such as the abbreviated form using "HCl" instead of the full "hydrochloride" designation. However, all these variations refer to the same chemical entity with the definitive CAS number 2203940-65-0.

Molecular Formula and Stoichiometric Composition Analysis

The molecular formula for 1-(2-Fluoro-4-trifluoromethyl-phenyl)-propylamine hydrochloride is represented as C₁₀H₁₁F₄N·ClH, indicating the specific atomic composition and the salt formation with hydrochloric acid. This formula reveals the presence of ten carbon atoms, eleven hydrogen atoms, four fluorine atoms, one nitrogen atom, and one chlorine atom, with the additional hydrogen from the hydrochloride salt formation.

Table 2: Molecular Composition and Properties

Property Value Source
Molecular Formula C₁₀H₁₁F₄N·ClH
Molecular Weight 257.7 g/mol
Carbon Atoms 10
Hydrogen Atoms 11 (plus 1 from HCl)
Fluorine Atoms 4
Nitrogen Atoms 1
Chlorine Atoms 1

The molecular weight of 257.7 grams per mole reflects the substantial contribution of the fluorine atoms, which significantly increase the molecular mass compared to non-fluorinated analogs. The four fluorine atoms account for approximately 29.5% of the total molecular weight, highlighting the significant impact of fluorine substitution on the compound's physical and chemical properties.

The stoichiometric analysis reveals that the fluorine content is distributed between a single fluorine substituent and a trifluoromethyl group on the aromatic ring. The trifluoromethyl group contributes three fluorine atoms, while the additional fluorine atom is directly bonded to the aromatic ring at the 2-position. This arrangement creates a highly electronegative region on the aromatic ring, which influences the compound's electronic properties and reactivity patterns.

Properties

IUPAC Name

1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4N.ClH/c1-2-9(15)7-4-3-6(5-8(7)11)10(12,13)14;/h3-5,9H,2,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSKDOJXLIIZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)C(F)(F)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 1-(2-Fluoro-4-trifluoromethylphenyl)-propylamine hydrochloride exhibit significant antidepressant effects. For instance, studies have shown that modifications in the phenyl ring can influence the binding affinity to serotonin receptors, which are crucial in mood regulation. The compound's structure suggests potential interactions with the 5-HT2A and 5-HT6 receptors, both of which are implicated in mood disorders .

Neuropsychiatric Disorders

The compound has been investigated for its role in managing neuropsychiatric symptoms, particularly in dementia. Its ability to modulate serotonin receptor activity positions it as a candidate for further development in treating cognitive decline associated with neurodegenerative diseases .

Case Study: Antidepressant Efficacy

In a study focusing on the antidepressant potential of related compounds, researchers found that substituents on the phenyl ring significantly affected the compound's efficacy in animal models of depression. The introduction of trifluoromethyl groups was noted to enhance receptor binding and improve behavioral outcomes in treated subjects .

Case Study: Neuroprotective Effects

Another study examined the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage. The findings indicated that these compounds could mitigate neuronal loss and improve cognitive function in models simulating Alzheimer's disease .

Mechanism of Action

The mechanism by which 1-(2-Fluoro-4-trifluoromethylphenyl)-propylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Arylpropylamine Derivatives

The following table highlights structural analogs differing in substituent positions, halogenation, or stereochemistry:

Compound Name CAS Number Substituents Amine Type Purity Source
1-(2-Fluoro-4-trifluoromethylphenyl)-propylamine HCl 2203940-65-0 2-F, 4-CF₃ Primary 95%
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine HCl 1415257-78-1 3-F, 4-CF₃; ethylamine chain Primary 95%
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine HCl 1373865-26-9 2-F, 5-CF₃; ethylamine chain Primary 95%
1-(2-Methoxyphenyl)propylamine HCl 101290-65-7 2-OCH₃ Primary N/A
1-(2,6-Dichlorophenyl)ethanamine HCl 172699-35-3 2,6-Cl₂; ethylamine chain Primary N/A
Key Observations:
  • Substituent Position : The position of fluorine and trifluoromethyl groups significantly impacts electronic properties and steric interactions. For instance, the 2-F, 4-CF₃ substitution in the target compound may enhance steric hindrance compared to 3-F, 4-CF₃ analogs ().
  • Electron-Donating vs. Withdrawing Groups : Methoxy-substituted analogs (e.g., 2-OCH₃, CAS 101290-65-7) exhibit electron-donating effects, contrasting with the electron-withdrawing nature of F and CF₃ groups in the target compound ().

Comparison with Pharmacologically Active Amines

The target compound shares structural motifs with antidepressants and antihistamines, though differences in amine classification (primary vs. tertiary) affect biological activity:

Table 2: Pharmacological Analogs
Compound Therapeutic Class Amine Type Key Substituents Mechanism/Application Source
Doxepin Hydrochloride Tricyclic Antidepressant Tertiary Dibenzoxepin ring Serotonin/norepinephrine reuptake inhibition
Maprotiline Hydrochloride Tetracyclic Antidepressant Secondary Ethanoanthracene ring Norepinephrine reuptake inhibition
Promethazine Hydrochloride Antihistamine Tertiary Phenothiazine ring H₁ receptor antagonism
Pheniramine Maleate Antihistamine Tertiary Pyridyl and phenyl groups H₁ receptor antagonism
Key Observations:
  • Amine Classification : The target compound’s primary amine group contrasts with tertiary amines in doxepin and promethazine. Tertiary amines often exhibit greater CNS penetration due to lipophilicity, whereas primary amines may favor peripheral targets ().
  • Ring Systems : Tricyclic/tetracyclic antidepressants (e.g., doxepin, maprotiline) require rigid aromatic systems for reuptake inhibition, unlike the flexible propylamine chain in the target compound ().
  • Receptor Specificity: Antihistamines like promethazine rely on phenothiazine cores for H₁ receptor binding, a feature absent in the target compound ().

Comparison with Reagent-Grade Propylamine Derivatives

Propylamine hydrochloride (CAS 556-53-6) is a reagent-grade compound with ≥99% purity, used in buffer preparation for pharmacopeial assays (). In contrast, the target compound (95% purity) is tailored for specialized synthesis, reflecting divergent applications despite shared propylamine backbones.

Biological Activity

1-(2-Fluoro-4-trifluoromethylphenyl)-propylamine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

1-(2-Fluoro-4-trifluoromethylphenyl)-propylamine hydrochloride is characterized by a propylamine backbone substituted with a fluorinated aromatic ring. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

The compound's biological activity is primarily linked to its interaction with various molecular targets, including:

  • Protein Kinases : It has been noted that compounds with similar structures exhibit inhibitory effects on protein kinases involved in cell cycle regulation. For instance, polo-like kinase 1 (Plk1) is a target for anticancer therapies due to its role in mitotic progression .
  • Receptor Modulation : Compounds in this class may act as positive allosteric modulators for certain receptors, potentially influencing neurotransmitter release and cellular signaling pathways .

Efficacy Against Cancer Cell Lines

Recent studies have demonstrated the compound's potential in inhibiting cancer cell proliferation:

  • Melanoma Cell Lines : In vitro assays revealed that similar compounds showed significant cytotoxicity against melanoma cell lines such as UACC-62 and M14, with half-maximal inhibitory concentrations (IC50) reported at approximately 1.76 μM to 1.85 μM .
  • Mechanism of Action : The antitumor activity has been attributed to the ability to disrupt microtubule polymerization and induce cell cycle arrest at the G2/M phase, which is critical for cancer cell division .
Cell Line IC50 (μM) Mechanism
UACC-621.85Microtubule disruption
M141.76G2/M phase arrest

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Anticancer Activity : A study focusing on analogues of 1-(2-Fluoro-4-trifluoromethylphenyl)-propylamine hydrochloride found that modifications to the aromatic ring significantly influenced potency against various cancer cell lines. The presence of electron-donating groups enhanced activity due to improved binding affinity .
  • Neurotransmitter Release Modulation : Research on compounds with structural similarities indicated potential therapeutic value in restoring impaired sensory functions through modulation of α7 nicotinic acetylcholine receptors (nAChRs) .
  • In Vivo Studies : In murine models, compounds similar to 1-(2-Fluoro-4-trifluoromethylphenyl)-propylamine hydrochloride demonstrated significant tumor growth inhibition without observable toxicity, suggesting a favorable therapeutic window .

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with fluorinated and trifluoromethylated benzaldehyde or benzyl chloride derivatives as the key aromatic precursors. These precursors provide the 2-fluoro-4-trifluoromethyl substitution pattern on the phenyl ring, which is essential for the target compound’s structure.

The choice between benzaldehyde and benzyl chloride derivatives depends on the subsequent synthetic steps, such as reductive amination or nucleophilic substitution.

Core Synthetic Route: Reductive Amination

The primary method for introducing the propylamine side chain involves reductive amination of the corresponding aldehyde derivative with a suitable amine source.

  • Stepwise Process:
    • Condensation: The 2-fluoro-4-trifluoromethylbenzaldehyde is reacted with propylamine or a protected amine equivalent to form an imine intermediate.
    • Reduction: The imine is reduced using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts under mild conditions to yield the corresponding amine.
    • Salt Formation: The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and facilitating isolation.

This approach ensures selective formation of the propylamine side chain with retention of the aromatic substitutions.

Alternative Synthetic Approaches

  • Nucleophilic Substitution: Starting from 2-fluoro-4-trifluoromethylbenzyl chloride, nucleophilic substitution with propylamine can directly yield the amine intermediate. Subsequent acidification produces the hydrochloride salt.

  • Other Reductive Methods: Catalytic hydrogenation of nitro precursors or amide intermediates bearing the fluorinated aromatic ring may also be employed, though less commonly reported for this specific compound.

Reaction Conditions and Optimization

  • Solvents: Common solvents include methanol, ethanol, or dichloromethane for the reductive amination step.
  • Temperature: Mild to moderate temperatures (0–50 °C) are preferred to avoid side reactions.
  • pH Control: Acidic conditions during salt formation ensure quantitative conversion to the hydrochloride form.

Summary Table of Preparation Method

Step Description Reagents/Conditions Outcome
1. Starting Material Prep Obtain 2-fluoro-4-trifluoromethylbenzaldehyde or benzyl chloride Commercial or synthesized via fluorination and trifluoromethylation Key aromatic precursor
2. Imine Formation Condensation with propylamine Propylamine, solvent (MeOH, EtOH), room temp Imine intermediate
3. Reduction Reduction of imine to amine NaBH3CN or catalytic hydrogenation 1-(2-Fluoro-4-trifluoromethylphenyl)-propylamine (free base)
4. Salt Formation Conversion to hydrochloride salt HCl in ether or aqueous solution 1-(2-Fluoro-4-trifluoromethylphenyl)-propylamine hydrochloride

Q & A

Q. What are the recommended methodologies for synthesizing 1-(2-fluoro-4-trifluoromethylphenyl)-propylamine hydrochloride with high purity and yield?

Answer :

  • Step 1 : Utilize quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energetically favorable intermediates .
  • Step 2 : Apply statistical experimental design (e.g., factorial or response surface methodology) to optimize reaction parameters (temperature, solvent, catalyst) .
  • Step 3 : Employ advanced separation techniques (e.g., membrane filtration or preparative HPLC) to isolate the compound, ensuring purity ≥95% .
  • Validation : Confirm purity via NMR, LC-MS, and elemental analysis.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Answer :

  • Method : Conduct accelerated stability studies by exposing the compound to:
    • pH gradients : 1–13 (using HCl/NaOH buffers).
    • Temperature ranges : 4°C to 60°C (monitored via thermogravimetric analysis).
  • Analysis : Track degradation products using HPLC-DAD and identify structural changes via FT-IR .

Advanced Research Questions

Q. How can computational tools resolve contradictions in experimental data related to the compound’s reactivity in fluorinated solvents?

Answer :

  • Approach :
    • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate solvent interactions to predict solvation effects .
    • Machine Learning : Train models on existing reaction datasets to identify outliers or systematic errors in experimental results .
  • Case Study : If experimental yields vary between 60–80% in trifluoroethanol, computational models can reveal solvent polarity’s role in stabilizing transition states .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems, given its structural similarity to serotonin reuptake inhibitors?

Answer :

  • Step 1 : Perform molecular docking studies to predict binding affinity with serotonin transporters (SERT) .
  • Step 2 : Validate in vitro using radioligand displacement assays (e.g., [³H]citalopram binding inhibition) .
  • Step 3 : Compare structural analogs (e.g., 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride) to isolate critical substituent effects .

Q. How can researchers address discrepancies in toxicity profiles reported across different in vivo models?

Answer :

  • Methodological Framework :
    • Meta-analysis : Aggregate data from zebrafish, rodent, and mammalian cell models to identify species-specific metabolic pathways .
    • Metabolomics : Use LC-HRMS to map metabolic byproducts (e.g., fluorinated metabolites) and correlate with toxicity endpoints .
  • Mitigation : Adjust experimental conditions (e.g., dosing intervals) based on interspecies pharmacokinetic scaling .

Methodological Challenges

Q. How to design experiments that account for the compound’s potential environmental persistence due to trifluoromethyl groups?

Answer :

  • Experimental Design :
    • Ecotoxicology : Use OECD Test Guideline 301 for biodegradability assessment in soil/water systems .
    • Analytical Chemistry : Quantify bioaccumulation via solid-phase microextraction (SPME) coupled with GC-MS .
  • Mitigation : Explore green chemistry alternatives (e.g., bio-based solvents) to reduce environmental footprint .

Q. What advanced techniques are recommended for resolving spectral overlaps in NMR analysis caused by fluorine atoms?

Answer :

  • Techniques :
    • 19F NMR Spectroscopy : Exploit fluorine’s high sensitivity to resolve chemical shifts .
    • 2D HSQC : Correlate ¹H and ¹³C signals to assign complex splitting patterns .
  • Case Example : Use decoupling experiments to suppress scalar coupling between fluorine and adjacent protons .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in kinetic studies of this compound’s hydrolysis?

Answer :

  • Protocol :
    • Standardize buffer ionic strength (e.g., 0.1 M phosphate) to minimize variability .
    • Use automated titrators for precise pH control during kinetic runs .
  • Validation : Share raw datasets (e.g., time vs. concentration) via open-access repositories to enable cross-lab verification .

Q. What statistical methods are suitable for analyzing dose-response relationships in pharmacological assays?

Answer :

  • Approach :
    • Nonlinear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism .
    • Bootstrap Analysis : Estimate confidence intervals for EC50/IC50 values to assess robustness .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Fluoro-4-trifluoromethylphenyl)-propylamine hydrochloride
Reactant of Route 2
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1-(2-Fluoro-4-trifluoromethylphenyl)-propylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.